molecular formula C9H7NO2 B375332 N-Methylphthalimide CAS No. 550-44-7

N-Methylphthalimide

Cat. No.: B375332
CAS No.: 550-44-7
M. Wt: 161.16g/mol
InChI Key: ZXLYYQUMYFHCLQ-UHFFFAOYSA-N
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Description

N-Methylphthalimide (NMP), with the molecular formula C₉H₇NO₂ and molecular weight 161.16 g/mol, is a heterocyclic compound derived from phthalimide by substituting the N-H hydrogen with a methyl group . It is widely utilized as:

  • A building block for plastics and dyes .
  • An intermediate in organic synthesis (e.g., in the preparation of rivaroxaban, where it forms as a by-product) .
  • A substrate in photochemical reactions and electrochemical reductions, such as its selective electroreduction to 3-hydroxy-2-methyl-isoindolin-1-one in ionic liquids .

NMP exhibits a short singlet excited state lifetime (0.2 ns) and a high quantum yield of intersystem crossing (ΦISC = 0.5–1.0), making it reactive in photoinduced electron transfer processes . Safety data classify it as a Category 2 irritant (eyes/skin) and Category 3 hazard for respiratory exposure .

Properties

IUPAC Name

2-methylisoindole-1,3-dione
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InChI

InChI=1S/C9H7NO2/c1-10-8(11)6-4-2-3-5-7(6)9(10)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLYYQUMYFHCLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5027198
Record name N-Methylphthalimide
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Molecular Weight

161.16 g/mol
Source PubChem
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Physical Description

Dry Powder
Record name 1H-Isoindole-1,3(2H)-dione, 2-methyl-
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CAS No.

550-44-7
Record name N-Methylphthalimide
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Record name N-Methylphthalimide
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Record name 1H-Isoindole-1,3(2H)-dione, 2-methyl-
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Record name N-Methylphthalimide
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Record name N-methylphthalimide
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Preparation Methods

Methyl Iodide-Based Alkylation

Phthalimide reacts with methyl iodide in the presence of a base (e.g., potassium hydroxide) to form NMP. The reaction proceeds via nucleophilic substitution, where the imide’s nitrogen attacks the methyl group. However, methyl iodide’s low boiling point (42°C) complicates handling, and its high cost limits scalability.

Dimethyl Sulfate-Mediated Methylation

Dimethyl sulfate, a cheaper alternative, methylates phthalimide under alkaline conditions. Despite higher yields (reported up to 85%), dimethyl sulfate’s extreme toxicity and the corrosive byproduct (H2SO4\text{H}_2\text{SO}_4) necessitate stringent waste management. Post-reaction purification often involves recrystallization from ethanol or acetone, adding steps and reducing cost-efficiency.

Key Limitations :

  • Toxicity : Both methyl iodide and dimethyl sulfate are classified as potent carcinogens and environmental pollutants.

  • Byproduct Management : Acidic waste streams require neutralization, increasing production costs.

Dimethyl Carbonate Methylation: A Green Synthesis Approach

The CN101357899A patent introduces a sustainable method using dimethyl carbonate (DMC\text{DMC}) as a methylating agent, leveraging its low toxicity and biodegradability.

Reaction Mechanism

Phthalimide derivatives react with DMC in the presence of a tertiary amine catalyst (e.g., 1,4-diazabicyclo[2.2.2]octane, DABCO). The catalyst facilitates methyl group transfer via a nucleophilic pathway, yielding NMP and CO2\text{CO}_2 as a benign byproduct:

Phthalimide+(CH3O)2CODABCONMP+CO2+CH3OH\text{Phthalimide} + (\text{CH}3\text{O})2\text{CO} \xrightarrow{\text{DABCO}} \text{NMP} + \text{CO}2 + \text{CH}3\text{OH}

Optimized Procedure

  • Reagents :

    • Phthalimide (73.5 g, 0.5 mol)

    • DMC (50 mL)

    • DABCO (2.85 g, 25 mmol)

    • Solvent: N,N\text{N,N}-dimethylformamide (DMF, 250 mL)

  • Conditions :

    • Reflux at 110°C for 5–8 hours (monitored by TLC).

    • Post-reaction, DMC is distilled under reduced pressure.

    • Extraction with ethyl acetate and recrystallization from ethanol yields crystalline NMP.

Performance Metrics :

SubstrateYield (%)Purity (%)Melting Point (°C)
Phthalimide89>99132–134
4-Nitrophthalimide84>99173–175

Advantages :

  • Environmental Safety : DMC replaces toxic alkylating agents, reducing hazardous waste.

  • Broad Substrate Scope : Accommodates electron-withdrawing (e.g., nitro) and electron-donating substituents.

Phthalic Anhydride and Methylamine Gas Reaction

The CN1733726A patent outlines a solvent-free, high-yield method using phthalic anhydride and methylamine gas. This approach eliminates solvent use during the reaction, enhancing atom economy.

Reaction Design

Phthalic anhydride reacts with methylamine gas under inert conditions (nitrogen/helium) at elevated temperatures (130–300°C). The exothermic reaction forms NMP directly:

Phthalic anhydride+CH3NH2NMP+H2O\text{Phthalic anhydride} + \text{CH}3\text{NH}2 \rightarrow \text{NMP} + \text{H}_2\text{O}

Industrial-Scale Protocol

  • Reagents :

    • Phthalic anhydride (200–800 g)

    • Methylamine gas (46–180 g)

    • Solvent for crystallization: Dioxane, DMF, or ethanol

  • Conditions :

    • Temperature: 140–220°C

    • Reaction time: 2–4 hours

    • Crystallization in water-miscible solvents isolates NMP as white crystals.

Performance Metrics :

Scale (g)Yield (%)Purity (%)Melting Point (°C)
2009599.4134.2
8009799.7134.2

Advantages :

  • Solvent-Free Reaction : Reduces solvent consumption and simplifies purification.

  • High Purity : Minimal impurities (<0.3% unreacted phthalimide).

Comparative Analysis of NMP Synthesis Methods

The table below contrasts key parameters of the dominant NMP preparation techniques:

MethodReagentsConditionsYield (%)Purity (%)Environmental Impact
Dimethyl Carbonate MethylationPhthalimide, DMC, DABCO110°C, 5–8 hours84–89>99Low (biodegradable reagents)
Phthalic Anhydride-MethylaminePhthalic anhydride, CH3NH2\text{CH}_3\text{NH}_2140–220°C, 2–4 hours95–9799.4–99.7Moderate (gas handling)
Traditional AlkylationCH3I\text{CH}_3\text{I}, (CH3)2SO4(\text{CH}_3)_2\text{SO}_4Room temp. to reflux80–8595–98High (toxic waste)

Critical Insights :

  • Efficiency : The phthalic anhydride-methylamine method achieves the highest yields (97%) and purity (99.7%), making it suitable for industrial-scale production.

  • Safety : DMC-based methylation avoids toxic reagents but requires longer reaction times.

  • Cost : Methylamine gas processes eliminate solvent costs but necessitate specialized equipment for gas handling.

Chemical Reactions Analysis

N-Methylphthalimide undergoes several types of chemical reactions:

Common Reagents and Conditions:

    Electroreduction: Ionic liquids and phenol under silent and ultrasonic conditions.

    Photoreduction: 2,3-dimethyl-2-butene.

    Nitration: Nitric acid or other nitrating agents.

Major Products:

    Reduction: 3-hydroxy-2-methyl-isoindolin-1-one.

    Photoreduction: Products formed through single electron transfer mechanisms.

    Nitration: 3-nitro-N-Methylphthalimide.

Scientific Research Applications

Synthesis of N-Methylphthalimide

This compound is synthesized through various methods, with one notable process involving the reaction of phthalic anhydride with methylamine under solvent-free conditions. This method enhances product purity and reduces environmental impact. The reaction can be summarized as follows:

Phthalic Anhydride+MethylamineN Methylphthalimide\text{Phthalic Anhydride}+\text{Methylamine}\rightarrow \text{N Methylphthalimide}

This synthetic route has been optimized to improve yield and efficiency while minimizing waste products .

Catalytic Applications

This compound has been extensively studied for its catalytic properties, particularly in cross-coupling reactions. Research has shown that NMP-substituted benzimidazolium salts can act as effective catalysts in Suzuki–Miyaura cross-coupling reactions. The efficiency of these catalysts was demonstrated through various experiments, yielding high conversion rates in both symmetric and asymmetric C–C bond-forming reactions .

Table 1: Catalytic Activity of this compound Derivatives

Catalyst TypeReaction TypeYield (%)Conditions
NMP-substituted Benzimidazolium SaltsSuzuki–Miyaura Cross-Coupling85-95Room Temperature, 24 hours
PEPPSI Pd–NHC ComplexesDirect Arylation70-8060°C, 12 hours

Photochemical Reactions

The photochemical behavior of this compound has been investigated in various studies. It has been found to participate in selective electroreduction processes, leading to the formation of 3-hydroxy-2-methyl-isoindolin-1-one when reacted with specific substrates under ultrasonic conditions . Additionally, NMP has been shown to undergo photochemical addition reactions, producing benzazepinediones with high yields when irradiated with light in the presence of alkenes .

Table 2: Photochemical Reactions Involving this compound

Reaction TypeYield (%)Conditions
Electroreduction to Isoindolin75Ionic Liquids, Ultrasonic Waves
Photocycloaddition with Alkenes93Acetonitrile, UV Irradiation

Applications in Dye Chemistry

This compound is also utilized in the field of dye chemistry. Recent studies have explored its application in synthesizing azo disperse dyes for cellulose diacetate materials. The fastness properties of these dyes were evaluated, demonstrating their potential for use in textiles .

Table 3: Dyeing Properties of this compound-Based Dyes

Dye TypeSubstrateFastness Rating (1-5)
Azo Disperse DyeCellulose Diacetate4
Azo Disperse DyePolyester3

Mechanism of Action

The mechanism of action of N-Methylphthalimide involves its ability to participate in various chemical reactions due to its reactive imide group. In reduction reactions, it undergoes electron transfer processes, while in nitration, it reacts with nitrating agents to form nitro derivatives. The specific molecular targets and pathways depend on the type of reaction it undergoes.

Comparison with Similar Compounds

Comparison with Similar Phthalimide Derivatives

Key Observations :

  • Alkyl Chain Length : Longer alkyl chains (e.g., n-propyl) improve reaction yields compared to methyl .
  • Substituent Effects : Bulky groups (e.g., cyclohexyl) influence catalytic pathways, favoring specific products like allylic esters .
(a) Electrochemical Behavior
  • Derivatives like 2,1,3-benzothiadiazole and fluorenone exhibit lower reduction potentials, making them superior for organic radical polymer batteries .
  • 3-Nitro-NMP : Nitration of NMP produces a "fully" substituted 3-nitro derivative, whereas other N-alkylphthalimides may exhibit different regioselectivity .
(b) Photochemical Activity
  • NMP undergoes single-electron transfer (SET) with silyl enol ethers, enabling photoaddition reactions . In contrast, N-phenylphthalimide derivatives exhibit altered photophysical properties due to electron-donating aryl groups, which extend excited-state lifetimes .
(c) Catalytic Reactions
  • Cobalt-Catalyzed Methoxylation : NMP achieves >70% yield under optimized conditions (Co(BF₄)₂·6H₂O, triphos ligand, 20 bar H₂) . Comparable studies on N-cyclohexylphthalimide show divergent product distributions (e.g., cyclohex-2-en-1-yl phthalimidate vs. NMP) depending on the catalyst .

Biological Activity

N-Methylphthalimide (NMP) is a heterocyclic compound that has garnered attention in recent years due to its diverse biological activities. This article reviews the biological activity of NMP, focusing on its antifungal properties, anti-inflammatory effects, and potential applications in pain management. The findings are supported by various studies and data tables summarizing key research results.

Chemical Structure and Properties

This compound is derived from phthalic anhydride and is characterized by its phthalimide structure, which consists of a five-membered ring containing a nitrogen atom. Its chemical formula is C9H7NOC_9H_7NO. The presence of the nitrogen atom in the imide group contributes to its reactivity and biological activity.

Antifungal Activity

Recent studies have demonstrated that NMP and its derivatives exhibit significant antifungal properties, particularly against various species of Candida, which are known to cause infections in humans.

Key Findings:

  • Inhibition of Candida Species : A study highlighted that N-substituted phthalimides, including NMP derivatives, showed antifungal effects against Candida albicans and Candida parapsilosis. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 100 µg/ml .
  • Mechanism of Action : The antifungal activity is attributed to the ability of these compounds to inhibit biofilm formation and hyphal growth, critical factors in the pathogenicity of Candida species. Gene expression analysis revealed that treatment with NMP derivatives downregulated key genes associated with hyphal growth (e.g., ECE1, HWP1, and UME6) .

Anti-Inflammatory Properties

This compound has also been studied for its anti-inflammatory effects, particularly in models of chronic pain.

Case Study: MPMPH-1

  • Compound Overview : A derivative known as MPMPH-1 was evaluated for its efficacy in treating inflammatory pain. It demonstrated high affinity for adenylyl cyclase, an enzyme involved in pain signaling pathways.
  • Results : MPMPH-1 significantly reduced hypersensitivity in mice models induced by inflammatory agents such as IL-1β and bradykinin. Its action was noted to last for up to 48 hours post-treatment, suggesting prolonged efficacy .

Summary of Biological Activities

Activity TypeCompound/DerivativeKey Findings
AntifungalN-butylphthalimideMIC = 100 µg/ml; inhibits biofilm formation
Anti-inflammatoryMPMPH-1Reduces mechanical hypersensitivity; long-lasting effect

Toxicological Assessment

While exploring the biological activities, it is essential to consider the toxicity profile of NMP. In studies involving nematode models (C. elegans), mild toxicity was observed at concentrations ranging from 2 to 20 µg/ml, indicating a need for careful evaluation during therapeutic applications .

Q & A

Q. What are the established synthetic routes for N-methylphthalimide, and how can researchers optimize yield and purity?

NMP is typically synthesized via the reaction of phthalic anhydride with methylamine. A method reported by Guan et al. (2007) involves refluxing phthalic anhydride with aqueous methylamine, followed by dehydration and crystallization, achieving yields >85% . For optimization, researchers should:

  • Monitor reaction temperature (excessive heat may degrade intermediates).
  • Use high-purity methylamine to minimize byproducts.
  • Characterize products via melting point analysis (lit. 129–132°C) and HPLC (purity ≥97.5%) . Advanced variations include electrochemical reduction in ionic liquids, which requires precise control of proton donors (e.g., phenol) and ultrasonic activation to enhance reaction rates .

Q. What analytical techniques are critical for confirming NMP’s identity and purity?

Key methods include:

  • 1H NMR : Peaks for N-methyl groups appear at δ = 3.14–3.18 ppm in CDCl3 .
  • HPLC : Assay purity ≥98% with retention time matching reference standards .
  • Melting Point : 129–132°C (lit.) to verify crystallinity .
  • Mass Spectrometry : Molecular ion peak at m/z 161.16 (C9H7NO2) . For new derivatives, combine FT-IR (C=O stretches at ~1700 cm⁻¹) and elemental analysis .

Q. How should researchers handle NMP safely in laboratory settings?

NMP is classified as a skin and eye irritant (Hazard Statements H315, H319). Precautions include:

  • Using PPE (gloves, goggles) during synthesis or handling .
  • Storing in airtight containers at room temperature to prevent moisture absorption .
  • Disposing of waste via approved chemical protocols to avoid environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized for NMP’s photochemical or electrochemical applications?

  • Photoreduction : Use 2,3-dimethyl-2-butene as a hydrogen donor under UV light. Monitor via UV-Vis spectroscopy for triplet-state quenching (rate constants: kq ~10⁹ M⁻¹s⁻¹ for methoxy-substituted derivatives) .
  • Electroreduction : Employ ionic liquids (e.g., [BMIM][BF₄]) with phenol as a proton donor. Ultrasonic activation increases reaction rates by 30–50% .
  • Catalytic Protodecarbonylation : Use [RuCl2(p-cymene)]2 (1 mol%), K2CO3, and H2O at 150°C. Validate via GC analysis of CO2 byproducts .

Q. What mechanistic insights explain discrepancies in NMP’s reactivity across studies?

Contradictions in product selectivity (e.g., nitration yielding 3-nitro derivatives vs. other isomers) may arise from:

  • Solvent Effects : Polar solvents stabilize charge-separated intermediates in single electron transfer (SET) pathways .
  • Base Influence : In ruthenium-catalyzed reactions, K2CO3 facilitates deprotonation, altering reaction pathways .
  • Radical Trapping : Mercury tests and radical scavengers (e.g., TEMPO) can distinguish between radical vs. ionic mechanisms .

Q. How does NMP serve as a building block in energy storage materials?

NMP’s aromatic structure and redox activity make it a candidate for aqueous redox flow batteries. Computational studies suggest functionalizing its backbone with electron-withdrawing groups (e.g., –NO2) to adjust reduction potentials. Experimental validation includes cyclic voltammetry in 0.1 M H2SO4 to measure peak currents and stability .

Q. What strategies resolve conflicting data in NMP’s reaction kinetics or spectroscopic characterization?

  • Statistical Validation : Use ANOVA or t-tests to compare datasets, ensuring n ≥ 3 replicates. Report absolute values (e.g., conversion rates) alongside derived metrics (e.g., percentages) .
  • Cross-Platform Spectroscopy : Compare NMR (δ = 3.14–3.18 ppm for –CH3) with LC-MS to confirm molecular integrity .
  • Reproducibility Checks : Adhere to NIH guidelines for reporting experimental conditions (e.g., reagent purity, equipment calibration) .

Methodological Guidelines

Q. How should researchers design experiments to study NMP’s demethylation pathways?

  • In Situ Monitoring : Use ¹H NMR to track intermediates (e.g., α-methylsulfide diazo compounds) at δ = 1.96 ppm (–SCH3) and 3.41 ppm (–CH2S) .
  • Isolation Techniques : Employ column chromatography (silica gel, hexane/EtOAc eluent) to separate unstable byproducts .
  • Computational Modeling : Apply DFT calculations to predict transition states and activation barriers for demethylation steps .

Q. What protocols ensure robust data collection in NMP-mediated photoaddition reactions?

  • Control Experiments : Run reactions without NMP to confirm its role in product formation (e.g., absence of benzpinacol in blank trials) .
  • Kinetic Profiling : Use stopped-flow spectroscopy to measure rate constants for triplet-state quenching .
  • Data Reporting : Include raw NMR integrals, HPLC chromatograms, and statistical error margins (e.g., ±SD) in supplementary materials .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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